molecular formula C18H17N5O B10991145 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10991145
M. Wt: 319.4 g/mol
InChI Key: PIDQUHXIQXQPCW-UHFFFAOYSA-N
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Description

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of indole, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Pyridine Ring Formation: The pyridine ring is often constructed through a series of condensation reactions involving suitable precursors.

    Indole Ring Synthesis: The indole ring can be synthesized using Fischer indole synthesis or other established methods.

    Coupling Reactions: The final step involves coupling the triazole-pyridine moiety with the indole carboxamide under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide stands out due to its unique combination of indole, triazole, and pyridine moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-6-carboxamide

InChI

InChI=1S/C18H17N5O/c1-22-11-8-13-5-6-14(12-15(13)22)18(24)19-9-7-17-21-20-16-4-2-3-10-23(16)17/h2-6,8,10-12H,7,9H2,1H3,(H,19,24)

InChI Key

PIDQUHXIQXQPCW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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